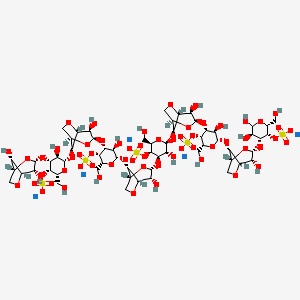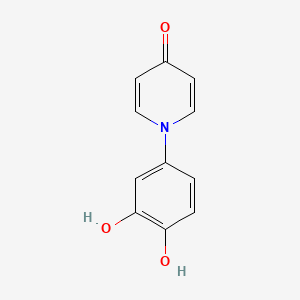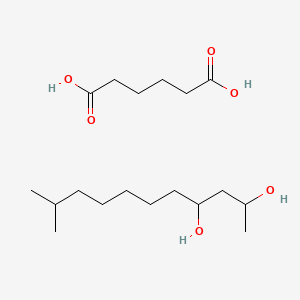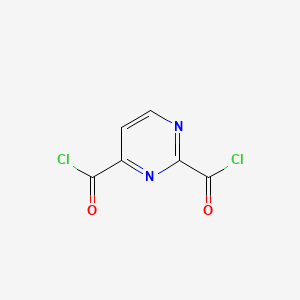![molecular formula C7H3N3O2 B590764 Isoxazolo[5',4':3,4]benzo[1,2-c][1,2,5]oxadiazole CAS No. 133818-22-1](/img/structure/B590764.png)
Isoxazolo[5',4':3,4]benzo[1,2-c][1,2,5]oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazolo[5’,4’:3,4]benzo[1,2-c][1,2,5]oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique fused ring structure, which includes both isoxazole and oxadiazole moieties. The presence of these rings imparts unique chemical and biological properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazolo[5’,4’:3,4]benzo[1,2-c][1,2,5]oxadiazole typically involves cyclization reactions. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . This reaction can be catalyzed by various metal catalysts, such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are potential methods to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Isoxazolo[5’,4’:3,4]benzo[1,2-c][1,2,5]oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce a wide range of functional groups onto the ring structure .
Scientific Research Applications
Isoxazolo[5’,4’:3,4]benzo[1,2-c][1,2,5]oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a hypoxia inhibitor in cancer therapy.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Isoxazolo[5’,4’:3,4]benzo[1,2-c][1,2,5]oxadiazole involves its interaction with various molecular targets and pathways. For instance, as a hypoxia inhibitor, it targets hypoxia-inducible factors (HIFs) in cancer cells, thereby inhibiting their ability to survive under low oxygen conditions . This compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered ring containing oxygen and nitrogen atoms.
Oxadiazole: A heterocyclic compound with three isomers (1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole).
Benzoxazole: A fused ring system containing benzene and oxazole rings.
Uniqueness
Isoxazolo[5’,4’:3,4]benzo[1,2-c][1,2,5]oxadiazole is unique due to its fused ring structure that combines the properties of both isoxazole and oxadiazole. This fusion enhances its stability and biological activity, making it a promising candidate for various applications .
Properties
CAS No. |
133818-22-1 |
|---|---|
Molecular Formula |
C7H3N3O2 |
Molecular Weight |
161.12 |
IUPAC Name |
[1,2]oxazolo[4,5-g][2,1,3]benzoxadiazole |
InChI |
InChI=1S/C7H3N3O2/c1-2-5-6(10-12-9-5)7-4(1)3-8-11-7/h1-3H |
InChI Key |
HXVCWWCPHCJBHF-UHFFFAOYSA-N |
SMILES |
C1=CC2=NON=C2C3=C1C=NO3 |
Synonyms |
Isoxazolo[5,4-e]-2,1,3-benzoxadiazole (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(E)-Methoxydiazenyl]benzoyl chloride](/img/structure/B590685.png)



